N-Octadecanoyl-D-valine

Surfactant Science Critical Micelle Concentration Biosurfactants

N-Octadecanoyl-D-valine (CAS 14379-33-0), also known as N-stearoyl-D-valine, is a synthetic fatty acyl-amino acid conjugate formed by the amidation of stearic acid (C18:0) with the D-enantiomer of the amino acid valine. It belongs to the class of N-acyl amino acids, a family of amphiphilic molecules known for their biocompatibility and biodegradability, distinguishing them from conventional synthetic surfactants.

Molecular Formula C23H45NO3
Molecular Weight 383.617
CAS No. 14379-33-0
Cat. No. B599986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Octadecanoyl-D-valine
CAS14379-33-0
SynonymsN-Octadecanoyl-D-valine
Molecular FormulaC23H45NO3
Molecular Weight383.617
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O
InChIInChI=1S/C23H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h20,22H,4-19H2,1-3H3,(H,24,25)(H,26,27)/t22-/m1/s1
InChIKeySIPMISGYHBUSIB-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Octadecanoyl-D-valine (CAS 14379-33-0): An N-Acyl Amino Acid Conjugate for Advanced Surfactant and Biomaterial Applications


N-Octadecanoyl-D-valine (CAS 14379-33-0), also known as N-stearoyl-D-valine, is a synthetic fatty acyl-amino acid conjugate formed by the amidation of stearic acid (C18:0) with the D-enantiomer of the amino acid valine . It belongs to the class of N-acyl amino acids, a family of amphiphilic molecules known for their biocompatibility and biodegradability, distinguishing them from conventional synthetic surfactants . Its well-defined structure—a C18 hydrophobic tail coupled to a branched, chiral amino acid head group—confers specific self-assembly and surface-active properties, making it a candidate for applications ranging from biosurfactants to organogelators .

Why Generic N-Acyl Amino Acid Substitution Fails for N-Octadecanoyl-D-valine-Driven Research


N-Octadecanoyl-D-valine cannot be functionally replaced by generic N-acyl amino acids because its performance is dictated by three interdependent structural features: the C18 fatty acyl chain, the valine amino acid head group, and the D-stereochemistry. Replacing the C18 chain with a shorter C12 analog significantly raises the critical micelle concentration (CMC), reducing surfactant efficiency . Using a different amino acid, such as glycine, alters the head group's steric bulk and hydrophobicity, which directly impacts micelle formation and antimicrobial selectivity . Crucially, substituting the D- for the L-enantiomer can lead to a complete loss of desired bioactivity, as the stereochemistry governs chiral recognition in biological systems, a phenomenon demonstrated where N-acylation transforms non-stimulatory D-valine into a potent stimulant, unlike its L-counterpart .

Quantitative Evidence Guide: Head-to-Head Performance Data for N-Octadecanoyl-D-valine


CMC Reduction: N-Stearoyl (C18) vs. N-Dodecanoyl (C12) Surfactant Class Efficiency

The C18 chain length is a primary driver of micelle-forming efficiency in N-acyl amino acids. The class of N-stearoyl amino acids achieves significantly lower CMC values than shorter-chain analogs, enabling effective surface tension reduction at much lower concentrations, a key advantage for formulating mild, high-performance surfactants .

Surfactant Science Critical Micelle Concentration Biosurfactants

Chain-Length Optimization: C18 vs. C16 N-Acyl Valine Critical Micelle Concentration

A direct comparative study of biosurfactant properties found that N-palmitoyl-L-valine (C16) required a lower concentration than a common commercial surfactant (SDS) to achieve its CMC, establishing its surfactant potential. N-stearoyl-L-valine (C18), the direct L-enantiomer analog of the target compound, was synthesized in the same study to explore its surfactant properties, providing a platform for direct C16/C18 performance comparison .

Biosurfactant Synthesis N-Palmitoyl Valine Emulsification

Enantiomer-Specific Bioactivity: D-valine vs. L-valine in N-Acyl Amino Acids

The chirality of the amino acid head group is a critical determinant of biological activity. Research has shown that N-acylation fundamentally changes the biological profile of D-valine, converting it from a non-stimulatory compound into a potent stimulant of the fleshfly sugar receptor. This stimulatory effect is specific to the D-configuration and is not observed with its L-enantiomer .

Chiral Recognition Sugar Receptor Stimulant Insect Chemoreception

Biodegradability Profile: N-Stearoyl Amino Acids vs. Conventional Surfactants

A comprehensive study confirmed that N-stearoyl amino acids are highly biodegradable and can be readily removed under standard secondary sewage treatment conditions, a key differentiator from many persistent synthetic surfactants .

Environmental Safety Biodegradability Green Surfactants

Broad-Spectrum Antimicrobial Activity: N-Stearoyl Amino Acid Class vs. Inactivity of Precursors

N-Stearoyl amino acids demonstrate broad-spectrum antimicrobial activity, acting against Gram-positive bacteria (Staphylococcus aureus, Micrococcus luteus, Bacillus cereus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and the yeast Candida albicans. Activity varied with the amino acid head group, with aromatic and acidic head groups showing the highest potency .

Antimicrobial Biostatic Additive Preservative

Organogelation Selectivity: Saturated C18 vs. Unsaturated C18 Analogs

Research into fatty N-acylamino acids as organogel agents has shown that gelation ability is highly dependent on the fatty acid chain's saturation and the amino acid used. It was demonstrated that among C16:0, C18:0, and C18:1 derivatives, only the saturated C18:0 alanine conjugate could form gels in toluene .

Organogelator Supramolecular Chemistry Oleogel

High-Impact Application Scenarios for N-Octadecanoyl-D-valine Based on Quantitative Evidence


Green Biosurfactant Formulations for Personal Care

For R&D scientists formulating next-generation shampoos or facial cleansers, N-Octadecanoyl-D-valine is a strong candidate where both mildness and low environmental impact are paramount. Its C18 chain drives a very low CMC, requiring less material for effective cleansing . Simultaneously, its proven high biodegradability as an N-stearoyl amino acid ensures the final product complies with stringent environmental safety standards .

Dual-Function Antimicrobial Preservative Systems

Procurement managers seeking to consolidate ingredient lists can leverage the intrinsic antimicrobial activity of N-stearoyl amino acids . Substituting a conventional surfactant with N-Octadecanoyl-D-valine could potentially reduce or eliminate the need for separate preservatives in certain formulations, cutting costs and simplifying the supply chain while answering consumer demand for fewer additives.

Chiral Selector for Enantiomeric Separation

Analytical chemists developing HPLC or GC methods for chiral separation will find N-Octadecanoyl-D-valine valuable. The D-chirality is critical; N-acyl-D-valine derivatives have been shown to exert unique biological recognition, unlike their L-counterparts . This property suggests its use in creating a chiral stationary phase for separating racemic mixtures of other D/L-amino acid derivatives, a key task in pharmaceutical quality control.

Supramolecular Organogel Engineering

In materials science, researchers engineering organogels for fuel cells, lubricants, or drug delivery should prioritize N-Octadecanoyl-D-valine over its unsaturated C18:1 analog. The evidence demonstrates that saturation of the C18 chain is a prerequisite for gel formation in non-polar solvents like toluene . Selecting the saturated D-valine derivative is therefore essential for the success of any project relying on this supramolecular architecture.

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